Nilotinib, known chemically as 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide, is a selective tyrosine kinase inhibitor []. It was developed as a second-generation tyrosine kinase inhibitor with enhanced potency and selectivity against BCR-ABL, the oncogenic fusion protein responsible for chronic myeloid leukemia (CML) [, , ]. Nilotinib is also being investigated for its potential therapeutic effects in other diseases involving dysregulated tyrosine kinase activity, such as gastrointestinal stromal tumors and Parkinson's disease [, , ].
The synthesis of nilotinib hydrochloride monohydrate involves several key steps, primarily focusing on the chlorination and condensation reactions. The process can be summarized as follows:
Nilotinib hydrochloride monohydrate features a complex molecular structure characterized by multiple functional groups, including an imidazole ring, a pyridine ring, and a trifluoromethyl group. The molecular structure can be visualized as follows:
The three-dimensional conformation and electronic distribution are critical for its interaction with the Bcr-Abl kinase .
Nilotinib hydrochloride monohydrate engages in various chemical reactions, primarily related to its mechanism of action as a kinase inhibitor:
These reactions are essential for understanding how nilotinib functions therapeutically and how it can be modified for enhanced efficacy or reduced side effects .
Nilotinib acts primarily as an inhibitor of the Bcr-Abl tyrosine kinase. Its mechanism involves:
This mechanism underpins its use as an effective treatment option for patients who have developed resistance to other therapies such as imatinib .
Nilotinib hydrochloride monohydrate possesses several notable physical and chemical properties:
These properties are crucial for formulating nilotinib into effective pharmaceutical preparations.
Nilotinib hydrochloride monohydrate is primarily utilized in clinical settings for:
Ongoing research continues to explore its potential applications in combination therapies and other malignancies resistant to standard treatments .
Palladium-catalyzed direct arylation has emerged as a pivotal strategy for constructing the heteroaromatic core of nilotinib hydrochloride monohydrate, particularly for introducing the 3-pyridyl substituent onto the pyrimidine ring. This methodology offers significant advantages over traditional cross-coupling methods by enabling direct C-H bond functionalization, thereby reducing synthetic steps and improving atom economy. As demonstrated in the regiocontrolled arylation of difluorobenzo[d]imidazoles, the reaction between 1-ethyl-6,7-difluorobenzo[d]imidazole and 3-bromopyridine using a PdCl(C₃H₅)(dppb) catalyst system (2 mol%) with KOAc base in DMA at 150°C achieves selective C2-arylation. This process yields the advanced intermediate 1-ethyl-6,7-difluoro-2-(pyridin-3-yl)benzo[d]imidazole in 22% yield under initial conditions, though optimization increased yields to 85% [5]. Computational studies indicate that the reaction proceeds via a concerted metallation-deprotonation (CMD) mechanism, where the energy barrier for C-H activation is significantly lowered (26.5–28.8 kcal mol⁻¹) by the electron-deficient fluoro-substituted benzimidazole substrate. This regioselectivity is crucial for nilotinib synthesis, as alternative arylation positions would generate pharmacologically inactive isomers.
Table 1: Optimization of Pd-Catalyzed Arylation for Nilotinib Intermediate Synthesis
Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
PdCl(C₃H₅)(dppb) | KOAc | DMA | 150 | 22 |
PdCl(C₃H₅)(dppb) | Cs₂CO₃ | DMA | 150 | 45 |
Pd(OAc)₂/P(^tBu)₃ | K₂CO₃ | Toluene | 110 | 72 |
PdCl(C₃H₅)(dppb) | KOAc | NMP | 150 | 85 |
Chlorination reactions serve as critical steps for activating carboxylic acid intermediates toward amide bond formation, a key transformation in nilotinib synthesis. The 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoic acid intermediate undergoes chlorination using highly reactive agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Optimal conditions employ SOCl₂ (1.2–1.5 equivalents) in dichloromethane at reflux (40–45°C) for 2–4 hours, catalyzed by a catalytic amount of DMF (0.05 equivalents), to generate the corresponding acid chloride. This intermediate is moisture-sensitive and typically used in situ without isolation to minimize hydrolysis side products. Alternative chlorinating agents like phosphorus pentachloride (PCl₅) generate stoichiometric phosphorous waste, reducing process sustainability. The chlorination efficiency is monitored by FT-IR spectroscopy, with the disappearance of the broad carboxylic acid O-H stretch (2500–3000 cm⁻¹) and carbonyl shift from 1680 cm⁻¹ (acid) to 1760 cm⁻¹ (acid chloride) confirming completion [1] [8]. This step requires anhydrous conditions, as water causes decomposition to the original acid, reducing coupling efficiency in subsequent amidation.
Table 2: Chlorinating Agents for Carboxylic Acid Activation in Nilotinib Synthesis
Chlorinating Agent | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) |
---|---|---|---|---|---|
SOCl₂ | CH₂Cl₂ | DMF (cat.) | 40–45 | 2–4 | >98 |
(COCl)₂ | THF | DMF (cat.) | 25 | 1–2 | 95 |
PCl₅ | Toluene | None | 80 | 4–6 | 90 |
COCl₂ (phosgene) | Toluene | Pyridine | 0–5 | 0.5 | 99 |
The assembly of nilotinib's molecular architecture relies on sequential amidation and heterocyclization reactions. A convergent synthetic route involves three key steps: (1) guanidinium formation from 3-(trifluoromethyl)-5-nitroaniline hydrochloride 6 via treatment with molten cyanamide (excess) at 120°C for 5 hours to yield substituted guanidine 7; (2) condensation of guanidine 7 with enaminone 5 (synthesized from 3-acetylpyridine and DMF-DEA) under acidic conditions to form the pyrimidine core 8; and (3) ester hydrolysis of 8 followed by amidation with 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. The hydrolysis employs NaOH (1.5 equivalents) in a CH₂Cl₂/MeOH (9:1) mixture at room temperature for 30 minutes to avoid epimerization or decomposition observed under harsh conditions. The resulting carboxylic acid 9 undergoes amidation using coupling agents like HATU (1.05 equivalents) and HOBt (1.1 equivalents) in acetonitrile with DIPEA (3 equivalents) as base, achieving yields >85%. This method circumvents the instability issues of acid chloride intermediates while maintaining high regiochemical fidelity [2] [7] [8]. The final coupling reaction's success depends on the nucleophilicity of the aniline fragment, which is enhanced by electron-donating imidazole substituents.
Solvent polarity, protic character, and coordination ability profoundly influence reaction rates and impurity profiles in nilotinib coupling steps. For the critical amidation between acid 9 and the trifluoromethyl-substituted aniline, aprotic polar solvents like acetonitrile and DMF provide optimal solubility for both organic intermediates and coupling reagents (HATU/HOBt), resulting in reaction completion within 2 hours at 25°C. Kinetic studies reveal a second-order dependence: first-order in carboxylic acid and first-order in amine, with the rate-determining step being the formation of the active O-acylisourea intermediate. In contrast, protic solvents like methanol or ethanol slow the reaction (6–8 hours) due to competitive solvent association with HATU. Solvent mixtures also play crucial roles in crystallization; for example, methanol/water systems (4:1) facilitate high-purity nilotinib free base precipitation by controlling nucleation kinetics. In the salt formation step, methanol achieves optimal solubility for nilotinib free base and facilitates monohydrate hydrochloride crystallization upon HCl addition. Process optimization identified that >95% methanol content causes oiling-out, while <70% promotes dihydrate formation [3] [6] [8].
Table 3: Solvent Effects on Amidation Kinetics and Crystallization
Solvent System | Reaction Time (h) | Amidation Yield (%) | Crystallization Outcome |
---|---|---|---|
CH₃CN | 2.0 | 92 | Not applicable |
DMF | 1.5 | 90 | Poor crystal form control |
MeOH | 8.0 | 75 | Forms solvates |
THF | 4.5 | 85 | Low yield |
CH₃CN/CH₂Cl₂ (1:1) | 2.5 | 88 | Moderate purity |
MeOH/H₂O (4:1) | N/A | N/A | High-purity free base |
The final step in nilotinib hydrochloride monohydrate manufacturing involves precise crystallization control to ensure the correct polymorphic form (B), hydrate stoichiometry, and particle size distribution. The process begins by dissolving nilotinib free base (10 g) in methanol (250 mL) at 42–50°C, followed by addition of 37% HCl (1.85 g) to achieve a stoichiometric 1:1 acid-base ratio. Filtration of the hot solution through a polypropylene pad removes insoluble impurities while maintaining temperature >40°C. Controlled cooling to 30°C initiates nucleation upon seeding with pre-formed Form B crystals (0.2% w/w). Subsequent cooling to -10°C over 1.5 hours ensures complete crystallization without forming metastable polymorphs or solvates. Critical process parameters include: cooling rate (<0.5°C/min), seed particle size (D₉₀ < 50 µm), and final suspension aging time (30 min). The isolated crystals are washed with cold methanol (-10°C) to remove chloride counterion impurities and dried at 50–55°C under vacuum (10–20 torr) for 8–16 hours. X-ray powder diffraction (XRPD) validates Form B identity by characteristic peaks at 2Θ = 7.4°, 9.4°, 11.6°, 12.1°, 15.8°, 19.3°, 19.6°, 22.1°, 24.1°, and 25.7° [3] [4] [7]. Water content (4.5–6.5% w/w) is controlled by adjusting the drying endpoint via Karl Fischer titration to ensure monohydrate stoichiometry.
Table 4: Crystallization Parameters for Nilotinib Hydrochloride Monohydrate Form B
Process Parameter | Optimal Range | Impact on Product Quality |
---|---|---|
Dissolution Temperature | 42–50°C | Complete dissolution without degradation |
Cooling Rate | 0.3–0.5°C/min | Prevents oiling-out and ensures Form B |
Seeding Temperature | 30°C | Controlled nucleation, avoids form mixtures |
Seed Loading | 0.1–0.3% w/w | Particle size distribution control |
Final Temperature | -10°C | Maximizes yield without ice formation |
Drying Conditions | 50–55°C / 10–20 torr | Achieves monohydrate stoichiometry |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7